4-(tert-Butoxycarbonyl)-1-(2,3,4-trimethoxybenzyl)piperazine 1-Oxide
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Overview
Description
4-(tert-Butoxycarbonyl)-1-(2,3,4-trimethoxybenzyl)piperazine 1-Oxide is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)-1-(2,3,4-trimethoxybenzyl)piperazine 1-Oxide typically involves the following steps:
Protection of Piperazine: The piperazine ring is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Alkylation: The protected piperazine is then alkylated with 2,3,4-trimethoxybenzyl chloride under basic conditions.
Oxidation: The resulting compound is oxidized to introduce the 1-oxide functionality.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove the oxide group or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions often involve strong bases or acids, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various N-oxide derivatives, while substitution could introduce different functional groups at the benzyl position.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonyl)-1-(2,3,4-trimethoxybenzyl)piperazine 1-Oxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butoxycarbonyl)-1-benzylpiperazine 1-Oxide
- 4-(tert-Butoxycarbonyl)-1-(2,3-dimethoxybenzyl)piperazine 1-Oxide
- 4-(tert-Butoxycarbonyl)-1-(2,4,5-trimethoxybenzyl)piperazine 1-Oxide
Uniqueness
4-(tert-Butoxycarbonyl)-1-(2,3,4-trimethoxybenzyl)piperazine 1-Oxide is unique due to the presence of the 2,3,4-trimethoxybenzyl group, which can impart specific biological activities and chemical properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H30N2O6 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
tert-butyl 4-oxido-4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-4-ium-1-carboxylate |
InChI |
InChI=1S/C19H30N2O6/c1-19(2,3)27-18(22)20-9-11-21(23,12-10-20)13-14-7-8-15(24-4)17(26-6)16(14)25-5/h7-8H,9-13H2,1-6H3 |
InChI Key |
REGSUSMXPSJDSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC[N+](CC1)(CC2=C(C(=C(C=C2)OC)OC)OC)[O-] |
Origin of Product |
United States |
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